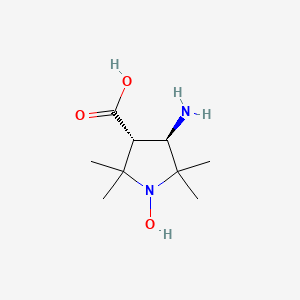
rac trans-3-Amino-1-oxyl-2,2,5,5-tetramethylpyrrolidine-4-carboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac trans-3-Amino-1-oxyl-2,2,5,5-tetramethylpyrrolidine-4-carboxylic Acid: is a novel compound that has garnered significant interest in scientific research. As a chiral molecule, it possesses two enantiomers that are mirror images of each other. The unique structure of this compound includes a nitrogen atom connected to a five-membered ring system and two oxygen atoms connected to a four-membered ring system .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of rac trans-3-Amino-1-oxyl-2,2,5,5-tetramethylpyrrolidine-4-carboxylic Acid typically involves the reaction of 2,2,5,5-tetramethylpyrrolidine-4-carboxylic acid with an appropriate amine under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods: : Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions: : rac trans-3-Amino-1-oxyl-2,2,5,5-tetramethylpyrrolidine-4-carboxylic Acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties .
Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound may yield a corresponding oxo derivative, while reduction may produce a reduced amine derivative .
Scientific Research Applications
Mechanism of Action
rac trans-3-Amino-1-oxyl-2,2,5,5-tetramethylpyrrolidine-4-carboxylic Acid exerts its effects by binding to the active sites of enzymes, inhibiting their catalytic activity and thereby preventing them from initiating their reactions. Additionally, it possesses chiral catalytic properties in organic synthesis, enabling the preferential production of a single enantiomer for a specific compound .
Comparison with Similar Compounds
Similar Compounds: : Similar compounds include other chiral amino acids and enzyme inhibitors with comparable structures and properties.
Uniqueness: : What sets rac trans-3-Amino-1-oxyl-2,2,5,5-tetramethylpyrrolidine-4-carboxylic Acid apart is its unique combination of chiral catalytic properties and enzyme inhibition capabilities. This makes it a valuable compound for both scientific research and industrial applications .
Properties
Molecular Formula |
C9H18N2O3 |
|---|---|
Molecular Weight |
202.25 g/mol |
IUPAC Name |
(3R,4R)-4-amino-1-hydroxy-2,2,5,5-tetramethylpyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C9H18N2O3/c1-8(2)5(7(12)13)6(10)9(3,4)11(8)14/h5-6,14H,10H2,1-4H3,(H,12,13)/t5-,6+/m0/s1 |
InChI Key |
GHKQHPXZQLBDJO-NTSWFWBYSA-N |
Isomeric SMILES |
CC1([C@@H]([C@H](C(N1O)(C)C)N)C(=O)O)C |
Canonical SMILES |
CC1(C(C(C(N1O)(C)C)N)C(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


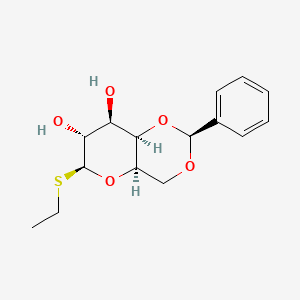
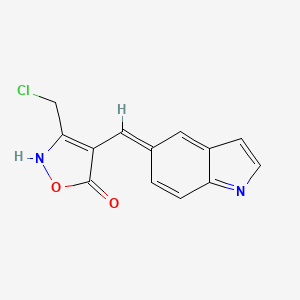
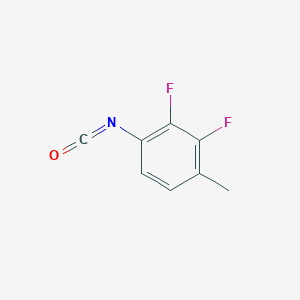
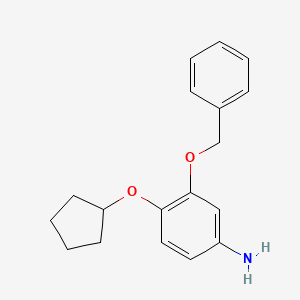
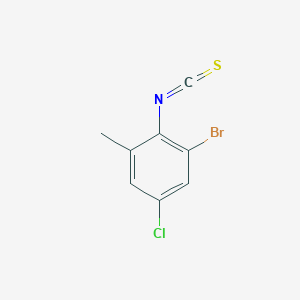

![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-(3-methylsulfonylphenyl)propanoic acid](/img/structure/B13715082.png)
![7-Chloro-2,6-dihydro-1H-triazolo[4,5-d]pyrimidin-5-amine](/img/structure/B13715093.png)
![4-[2-(4-Bromophenyl)propan-2-yl]phenol](/img/structure/B13715101.png)
![3-[2-(2,2,2-Trifluoroacetylamino)ethyl]azetidine-1-carboxylic acid tert butyl ester](/img/structure/B13715114.png)
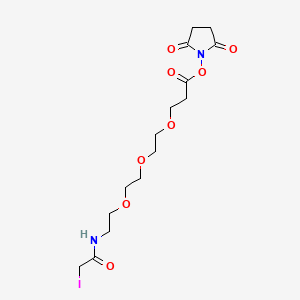
![2-Amino-5-bromo-7-methylthiazolo[5,4-b]pyridine](/img/structure/B13715133.png)


